molecular formula C18H18FN5O2S B605681 4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine

4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine

Cat. No.: B605681
M. Wt: 387.4 g/mol
InChI Key: ACWKGTGIJRCOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atuveciclib, also known as BAY1143572, is a highly selective, potent and orally available inhibitor of PTEFb/CDK9 currently in Phase I. BAY1143572 inhibits MYC and shows convincing anti-tumor activity in multiple xenograft models by the induction of apoptosis. BAY 1143572 had potent and highly selective PTEFb-kinase inhibitory activity in the low nanomolar range against PTEFb/CDK9 and an at least 50-fold selectivity against other CDKs in enzymatic assays. BAY 1143572 also showed single agent in vivo efficacy at tolerated doses in various xenograft tumor models in mice and rats upon once daily oral administration.

Mechanism of Action

Atuveciclib Racemate, also known as Atuveciclib (Racemate), 4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine, or BAY-1143572, is a potent and highly selective compound with a wide range of applications in the medical field . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Atuveciclib Racemate primarily targets the Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and a potential therapeutic target for many diseases . High CDK9 expression has been associated with worse overall survival in certain types of cancer .

Mode of Action

Atuveciclib Racemate acts as a potent and highly selective inhibitor of P-TEFb/CDK9, suppressing CDK9/CycT1 with an IC50 of 13 nM . By inhibiting CDK9, Atuveciclib Racemate can effectively reduce the expression of CDK9 targets such as MYC and MCL1, leading to decreased cell proliferation and survival .

Biochemical Pathways

Atuveciclib Racemate affects several biochemical pathways. One of the key pathways is the NF-κB signaling pathway . Inhibition of CDK9 leads to the attenuation of the inflammatory response, which is often induced by various proinflammatory cytokines . Additionally, Atuveciclib Racemate has been shown to disrupt the function of breast cancer stem-like cells (BCSLCs), indicating its potential role in cancer treatment .

Pharmacokinetics

The inhibition of MYC mRNA has been observed in blood cells of Atuveciclib-treated rats, indicating the potential clinical utility of MYC in blood cells as a pharmacodynamic marker .

Result of Action

Atuveciclib Racemate has demonstrated significant antineoplastic effects. In cell lines exhibiting elevated CDK9 expression, Atuveciclib Racemate potently inhibited cell proliferation and induced cell death . Furthermore, CDK9 inhibition impaired the growth of cells in three-dimensional (3D) mammospheres and enhanced the antineoplastic effects of cisplatin .

Action Environment

The action of Atuveciclib Racemate can be influenced by various environmental factors. For instance, the presence of proinflammatory stimuli can affect the compound’s ability to protect cells from catabolism . Additionally, the compound’s efficacy can be enhanced in combination with several chemotherapeutics in different solid tumor models .

Properties

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWKGTGIJRCOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine
Reactant of Route 2
4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine
Reactant of Route 3
4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine
Reactant of Route 4
4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine
Reactant of Route 5
4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine

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